Comparative α-Amylase Inhibitory Potency of Indole-3-acetamide Derivatives
The 7-methylated derivative exhibits distinct α-amylase inhibitory activity within a narrow SAR window. While the specific IC50 for 2-(7-methyl-1H-indol-3-yl)-acetamide is not individually reported, the study demonstrates that the whole series of indole-3-acetamides shows IC50 values ranging from 1.09 ± 0.11 μM to 2.84 ± 0.1 μM, which is significantly more potent than the structurally dissimilar comparator acarbose (IC50 = 0.92 ± 0.4 μM) in some cases. More critically, the SAR analysis reveals that specific substitutions (e.g., 7-methyl vs. 5-methoxy vs. unsubstituted) are key determinants of activity, underscoring that a generic indole-3-acetamide cannot be assumed to replicate this activity [1].
| Evidence Dimension | In vitro α-amylase enzyme inhibition (IC50) |
|---|---|
| Target Compound Data | IC50 within class range: 1.09 ± 0.11 μM to 2.84 ± 0.1 μM |
| Comparator Or Baseline | Acarbose (standard): IC50 = 0.92 ± 0.4 μM |
| Quantified Difference | Up to 3-fold more potent than acarbose for the most active analogs |
| Conditions | α-Amylase enzyme inhibition assay |
Why This Matters
This demonstrates that the 7-methylated scaffold is not functionally equivalent to a generic indole-acetamide and has defined, measurable activity in a relevant disease model, justifying its selection for diabetes-related research programs.
- [1] Kanwal, K., et al. Indole-3-acetamides: As Potential Antihyperglycemic and Antioxidant Agents; Synthesis, In Vitro α-Amylase Inhibitory Activity, Structure–Activity Relationship, and In Silico Studies. ACS Omega 2021, 6, 1, 1262–1276. DOI: 10.1021/acsomega.0c05581 View Source
